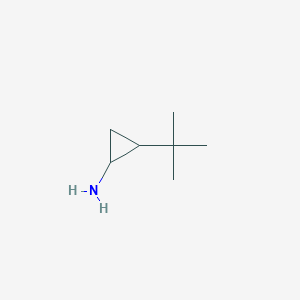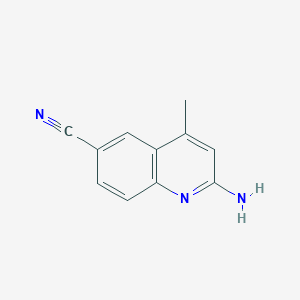![molecular formula C6H7F3N2OS B13308933 2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13308933.png)
2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound contains a trifluoropropyl group, which imparts distinct chemical and physical properties, making it a subject of interest in the fields of chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine typically involves the reaction of 1,1,1-trifluoropropan-2-ol with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized thiazole compounds.
科学的研究の応用
2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its bioactivity, enabling it to interact with enzymes, receptors, or other biomolecules, thereby modulating their function.
類似化合物との比較
Similar Compounds
- 2-[(1,1,1-Trifluoropropan-2-yl)oxy]aniline
- 2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile
- 1,1,1-Trifluoropropan-2-one
Uniqueness
2-[(1,1,1-Trifluoropropan-2-yl)oxy]-1,3-thiazol-5-amine stands out due to its thiazole ring, which imparts unique electronic and steric properties. This structural feature distinguishes it from other trifluoropropyl-containing compounds, making it a valuable candidate for specific applications in research and industry.
特性
分子式 |
C6H7F3N2OS |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
2-(1,1,1-trifluoropropan-2-yloxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H7F3N2OS/c1-3(6(7,8)9)12-5-11-2-4(10)13-5/h2-3H,10H2,1H3 |
InChIキー |
IFYCJFUVSZVXGI-UHFFFAOYSA-N |
正規SMILES |
CC(C(F)(F)F)OC1=NC=C(S1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


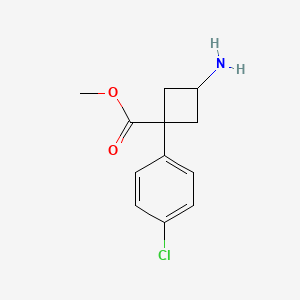

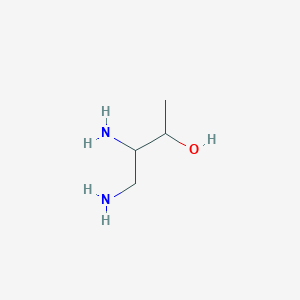
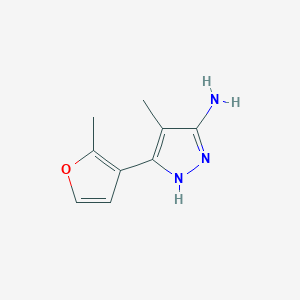
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
![(1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine](/img/structure/B13308898.png)
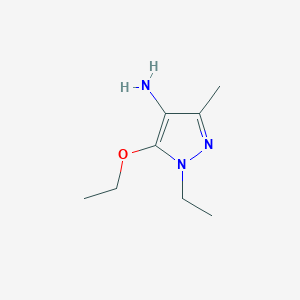
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-5-amine](/img/structure/B13308918.png)
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
